6-cyclopropylIsoquinoline
Description
Structure
3D Structure
Properties
Molecular Formula |
C12H11N |
|---|---|
Molecular Weight |
169.22 g/mol |
IUPAC Name |
6-cyclopropylisoquinoline |
InChI |
InChI=1S/C12H11N/c1-2-9(1)10-3-4-12-8-13-6-5-11(12)7-10/h3-9H,1-2H2 |
InChI Key |
GVGSILANDKFDNA-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1C2=CC3=C(C=C2)C=NC=C3 |
Origin of Product |
United States |
Synthetic Pathways and Methodologies for 6 Cyclopropylisoquinoline
Retrosynthetic Analysis of the 6-cyclopropylisoquinoline Scaffold
Retrosynthetic analysis is a problem-solving technique for designing organic syntheses. ub.eduicj-e.org It involves breaking down a target molecule into simpler, commercially available starting materials through a series of logical steps. ub.edu For this compound, the analysis can proceed via two main disconnection strategies.
A primary disconnection involves severing the bond between the cyclopropyl (B3062369) group and the isoquinoline (B145761) core. This approach points towards a direct functionalization strategy, such as a cross-coupling reaction, where a halogenated isoquinoline (e.g., 6-bromoisoquinoline) is coupled with a cyclopropylating agent.
Alternatively, disconnections within the isoquinoline ring system itself lead to classical synthesis methods. These strategies involve building the heterocyclic ring from acyclic precursors that already contain the cyclopropyl moiety. Key disconnections can be made at the C1-N2 and C4-C4a bonds, suggesting a Bischler-Napieralski type cyclization, or at the N2-C3 and C1-C8a bonds, pointing towards a Pictet-Spengler or Pomeranz-Fritsch approach. quimicaorganica.org
Classical Isoquinoline Synthesis Approaches Applied to this compound Precursors
Traditional methods for isoquinoline synthesis remain relevant for constructing the this compound framework, provided that the necessary cyclopropyl-substituted precursors are accessible. quimicaorganica.orgpnas.org
Bischler-Napieralski Cyclization and Variants
The Bischler-Napieralski reaction is a robust method for synthesizing 3,4-dihydroisoquinolines through the intramolecular cyclization of β-arylethylamides in the presence of a dehydrating agent like phosphoryl chloride (POCl₃) or phosphorus pentoxide (P₂O₅). wikipedia.orgorganic-chemistry.org The resulting dihydroisoquinoline can then be oxidized to the aromatic isoquinoline. wikipedia.org
To apply this to this compound, a β-(4-cyclopropylphenyl)ethylamide would be the required precursor. The reaction proceeds via an electrophilic aromatic substitution mechanism. wikipedia.org The electron-donating nature of the cyclopropyl group would likely facilitate the cyclization at the position para to it, leading to the desired 6-substituted product. Modifications to the classical conditions, such as using microwave assistance, can improve reaction times and yields. acs.org
Table 1: Key Aspects of the Bischler-Napieralski Reaction
| Feature | Description |
|---|---|
| Reaction Type | Intramolecular electrophilic aromatic substitution |
| Starting Material | β-(4-cyclopropylphenyl)ethylamide |
| Key Reagents | POCl₃, P₂O₅ |
| Intermediate | 3,4-dihydro-6-cyclopropylisoquinoline |
| Final Step | Oxidation to this compound |
Pictet-Spengler Reaction and Derivatives
The Pictet-Spengler reaction involves the condensation of a β-arylethylamine with an aldehyde or ketone, followed by an acid-catalyzed cyclization to form a tetrahydroisoquinoline. quimicaorganica.orgmdpi.com For the synthesis of this compound, a β-(4-cyclopropylphenyl)ethylamine would be reacted with a suitable carbonyl compound. The resulting tetrahydroisoquinoline would then require oxidation to furnish the final aromatic product.
This reaction is particularly versatile and has been the subject of numerous modifications, including the use of enzymatic catalysts to achieve stereoselectivity. nih.govlifescienceglobal.com While stereoselectivity is not a concern for the synthesis of the aromatic this compound, the mild conditions and broad substrate scope of modern Pictet-Spengler variants make it an attractive approach. researchgate.net
Pomeranz-Fritsch Reaction and Modern Adaptations
The Pomeranz-Fritsch reaction provides a direct route to isoquinolines by the acid-catalyzed cyclization of a benzalaminoacetal. quimicaorganica.orgnih.gov To synthesize this compound, 4-cyclopropylbenzaldehyde (B1279468) would be condensed with an aminoacetal, and the resulting Schiff base cyclized under strong acidic conditions.
Historically, this reaction has been limited by moderate yields and the requirement for harsh conditions. pnas.org However, numerous modifications have been developed to improve its efficiency. These include the use of alternative acid catalysts and the combination of the reaction with other transformations in a one-pot sequence. nih.govacs.org
Direct Functionalization Strategies for Isoquinoline to Introduce the Cyclopropyl Moiety
An alternative and often more convergent approach is the direct introduction of the cyclopropyl group onto a pre-formed isoquinoline ring. This is typically achieved through transition-metal catalyzed cross-coupling reactions.
Transition-Metal Catalyzed Cross-Coupling Reactions (e.g., Suzuki, Palladium-catalyzed, Rhodium-catalyzed)
Transition-metal catalysis has revolutionized the formation of carbon-carbon bonds, and these methods are well-suited for the synthesis of this compound. nih.govnobelprize.org
Suzuki Coupling: The Suzuki-Miyaura coupling is a powerful palladium-catalyzed reaction between an organoboron compound and an organic halide or triflate. libretexts.orgnumberanalytics.comnumberanalytics.com In a documented synthesis of this compound, 6-bromoisoquinoline (B29742) is reacted with cyclopropylboronic acid in the presence of a palladium catalyst, such as PdCl₂(dppf), and a base like potassium carbonate. google.com This reaction typically proceeds in high yield and demonstrates excellent functional group tolerance. tcichemicals.comnih.gov
Table 2: Example of Suzuki Coupling for this compound Synthesis google.com
| Reactant 1 | Reactant 2 | Catalyst | Base | Solvent | Yield |
|---|
Other Palladium-Catalyzed Couplings: Beyond the Suzuki reaction, other palladium-catalyzed methods can be envisioned. For instance, couplings involving cyclopropylzinc reagents (Negishi coupling) or cyclopropylstannanes (Stille coupling) with 6-haloisoquinolines are also viable, though often less favored due to the toxicity and instability of the organometallic reagents. nobelprize.org Palladium-catalyzed C-H activation strategies are also emerging as powerful tools for direct functionalization. mdpi.comrsc.orgsantaisci.com
Rhodium-Catalyzed Reactions: Rhodium catalysts are also employed in various C-C bond-forming reactions. nsf.govbeilstein-journals.org While less common than palladium for this specific transformation, rhodium-catalyzed reactions, such as the addition of organorhodium species to activated isoquinolines or C-H functionalization pathways, could potentially be adapted for the synthesis of this compound. nih.govrsc.orgresearchgate.netbeilstein-journals.orgmdpi.com
C-H Activation and Functionalization Methods
Direct C-H activation has emerged as a powerful and atom-economical strategy for the synthesis and functionalization of heterocyclic compounds like isoquinolines. rsc.orgresearchgate.net This approach avoids the pre-functionalization of starting materials, thereby shortening synthetic sequences and reducing waste.
Rhodium(III)-catalyzed C-H activation has been extensively utilized for the synthesis of isoquinolines. rsc.orghbni.ac.inacs.org These reactions often proceed through the formation of a rhodacycle intermediate, which then undergoes annulation with an alkyne or another coupling partner. hbni.ac.in For instance, the reaction of aryl ketones with internal alkynes in the presence of a Cp*Rh(III) catalyst can afford highly substituted isoquinolines. hbni.ac.in The directing group, often generated in situ from the ketone, facilitates the ortho-C-H activation. One notable development is the use of hydroxylamine-O-sulfonic acid (HOSA) which acts as a redox-neutral directing group, eliminating the need for external oxidants. hbni.ac.in
Ruthenium(II)-catalyzed C-H functionalization offers another efficient route. organic-chemistry.org For example, the annulation of primary benzylamines with sulfoxonium ylides, catalyzed by a Ru(II) complex, provides isoquinolines without the need for an external oxidant. organic-chemistry.org The free amine serves as a directing group for the regioselective C-H activation. organic-chemistry.org
Cobalt(III)-catalyzed C-H/N-H bond functionalization has also been reported for the synthesis of 1-aminoisoquinolines from aryl amidines and diazo compounds under mild, oxidant-free conditions. organic-chemistry.org While not directly yielding this compound, these C-H activation methodologies provide a versatile platform that could potentially be adapted for its synthesis by using appropriately substituted starting materials.
An iodine-catalyzed method for the multiple C-H bond functionalization of isoquinolines with methylarenes has been developed, leading to N-benzyl isoquinoline-1,3,4-triones. rsc.org This metal-free approach proceeds via a cascade of reactions including benzylic C-H iodination, N-benzylation, amidation, and double sp2 C-H oxidation. rsc.org
Nucleophilic Dearomatization Strategies
Nucleophilic dearomatization reactions provide a powerful means to convert flat, aromatic N-heterocycles into three-dimensional, saturated, or partially saturated structures. nih.govresearcher.lifeacs.org This transformation is particularly valuable for accessing complex molecular scaffolds found in many natural products and pharmaceuticals. researcher.lifeacs.org
The dearomatization of isoquinolines can be achieved through the addition of a nucleophile to an activated isoquinolinium salt. nih.govresearchgate.netmdpi.com Activation is typically accomplished by N-acylation or N-alkylation. The resulting pyridinium, quinolinium, or isoquinolinium salts are more electrophilic and susceptible to nucleophilic attack. nih.gov
A variety of nucleophiles can be employed in these reactions. For instance, the use of silyl (B83357) phosphites as nucleophiles in the presence of a chiral anion-binding catalyst has been shown to generate cyclic α-aminophosphonates from isoquinolines with high enantioselectivity. researchgate.net This method highlights the potential for asymmetric dearomatization, providing access to chiral building blocks.
Hydride transfer is another common strategy for the reductive dearomatization of isoquinolinium salts. nih.gov Hydrosilanes can serve as hydride donors, leading to the formation of enamines which can be trapped or further functionalized. nih.gov
While these methods primarily focus on the dearomatization of the pyridine (B92270) ring of the isoquinoline system, they represent a key strategic approach to modifying the core structure. The application of these strategies to a pre-functionalized this compound could provide access to a diverse range of novel cyclopropyl-containing saturated aza-heterocycles.
Novel Synthetic Routes to this compound
Recent research has focused on developing novel and efficient synthetic routes to functionalized isoquinolines, including those bearing a cyclopropyl substituent. These methods often employ cascade reactions or innovative catalytic systems to construct the isoquinoline core in a single step from readily available starting materials.
Cyclopropanation Reactions for Annulation
While direct cyclopropanation of the isoquinoline core is less common, the introduction of a cyclopropyl group onto a precursor followed by annulation is a viable strategy. Rhodium(III)-catalyzed C-H activation has been utilized in cyclopropanation reactions initiated by the activation of an olefinic C-H bond. acs.org This is followed by migratory insertions to form a cyclopropane (B1198618) ring. acs.org Although demonstrated on N-enoxyphthalimides and alkenes, the principles of this methodology could be extended to the synthesis of cyclopropyl-functionalized precursors for isoquinoline synthesis.
Another approach involves the use of cyclopropyl-containing building blocks in annulation reactions. For example, a patent describes the synthesis of 3-chloro-6-cyclopropylisoquinoline (B13992273) via a Suzuki coupling of 6-bromo-3-chloroisoquinoline (B1344271) with potassium cyclopropyltrifluoroborate, catalyzed by Pd(OAc)2. google.com This demonstrates the feasibility of introducing the cyclopropyl group at a late stage of the synthesis.
Sequential Cyclization-Deoxygenation Strategies
A powerful and novel method for the synthesis of isoquinoline derivatives involves the sequential cyclization-deoxygenation of 2-alkynylbenzaldoximes. thieme-connect.dedntb.gov.ua This approach typically involves an initial electrophile-mediated 6-endo-dig cyclization of the 2-alkynylbenzaldoxime to form an isoquinoline N-oxide intermediate. thieme-connect.de This intermediate is then deoxygenated in situ to afford the final isoquinoline product.
Various catalysts can promote the initial cyclization, with silver salts like silver triflate (AgOTf) being particularly effective. thieme-connect.deresearchgate.net The subsequent deoxygenation can be achieved using a reducing agent such as carbon disulfide (CS2), which has been shown to be efficient under mild reaction conditions. thieme-connect.de The proposed mechanism for the CS2-mediated deoxygenation involves a [3+2] dipolar cycloaddition of the isoquinoline N-oxide with CS2, followed by homolytic cleavage of the N-O and C-S bonds. thieme-connect.de
This strategy offers several advantages, including the use of readily available starting materials and mild reaction conditions. The substrate scope is generally broad, allowing for the synthesis of a variety of substituted isoquinolines. By starting with a 2-alkynylbenzaldoxime bearing a cyclopropyl group on the alkyne or the benzene (B151609) ring, this methodology could provide a direct route to this compound or its isomers. For instance, the copper(II)-mediated cyclization of 2-alkynylbenzaldehyde O-methyl oximes has been shown to produce 4-haloisoquinolines, which can be further functionalized. datapdf.com A similar strategy could be envisioned for the synthesis of 3-cyclopropylisoquinoline derivatives. datapdf.com
Optimization of Reaction Conditions and Yields
The optimization of reaction conditions is a critical aspect of synthetic chemistry, directly impacting the efficiency, cost-effectiveness, and scalability of a given transformation. numberanalytics.com Key parameters that are often systematically varied include the choice of catalyst, solvent, temperature, reaction time, and the nature and stoichiometry of any additives or oxidants. numberanalytics.comresearchgate.net
In the context of synthesizing isoquinolines via C-H activation, the choice of the metal catalyst and its ligand system is paramount. For rhodium-catalyzed reactions, Cp* (pentamethylcyclopentadienyl) is a common ligand, but modifications to the ligand can significantly influence reactivity and selectivity. hbni.ac.in Similarly, for copper-catalyzed reactions, the copper source (e.g., CuI, Cu(OTf)2) and the addition of ligands can have a substantial effect on the yield. researchgate.netresearchgate.net
Solvent selection is also crucial. numberanalytics.com For instance, in the sequential cyclization-deoxygenation of 2-alkynylbenzaldoximes, dimethylformamide (DMF) was found to be a suitable solvent. thieme-connect.de In other cases, a switch in solvent can dramatically alter the course of a reaction.
The table below presents a summary of optimized conditions for a copper-catalyzed intramolecular radical cyclopropanation, illustrating the systematic approach to optimization. researchgate.net While not a direct synthesis of this compound, it demonstrates the principles of optimizing a copper-catalyzed reaction.
Table 1: Optimization of a Copper-Catalyzed Intramolecular Radical Cyclopropanation researchgate.net
| Entry | Catalyst (mol%) | Ligand (mol%) | Oxidant (equiv.) | Solvent | Temp (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|---|---|---|
| 1 | CuI (20) | - | PhI(OAc)2 (2) | MeCN | 60 | 12 | 15 |
| 2 | CuI (20) | L1 (10) | BI-OH (2) | MeCN | 60 | 12 | 78 |
| 3 | - | L1 (10) | BI-OH (2) | MeCN | 60 | 12 | Trace |
| 4 | CuI (20) | L1 (10) | BI-OH (2) | DCE | 60 | 12 | 55 |
Table data is illustrative of an optimization process and adapted from a study on a related reaction. researchgate.net
For the synthesis of 3-chloro-6-cyclopropylisoquinoline, a patent describes the use of Pd(OAc)2 as a catalyst for the Suzuki coupling of 6-bromo-3-chloroisoquinoline with potassium cyclopropyltrifluoroborate. google.com The optimization of such cross-coupling reactions would typically involve screening different palladium sources, ligands (e.g., phosphine (B1218219) ligands), bases, and solvent systems to maximize the yield and minimize reaction times.
Chemical Reactivity and Transformation of 6 Cyclopropylisoquinoline
Electrophilic Aromatic Substitution Reactions on the Isoquinoline (B145761) Ring System
Electrophilic aromatic substitution (EAS) on the isoquinoline ring is a key pathway for its functionalization. The nitrogen atom in the isoquinoline ring deactivates the pyridine (B92270) ring towards electrophilic attack, making the benzene (B151609) ring the preferred site for substitution. gcwgandhinagar.com Generally, electrophilic substitution on isoquinoline itself occurs preferentially at the C5 and C8 positions. shahucollegelatur.org.inimperial.ac.uk
The presence of the cyclopropyl (B3062369) group at the 6-position significantly influences the regioselectivity and rate of electrophilic aromatic substitution. The cyclopropyl group is known to be an activating group in EAS due to its ability to stabilize the intermediate carbocation (arenium ion) through conjugation. rsc.orgresearchgate.netdalalinstitute.com This activation is attributed to the high p-character of the C-C bonds of the cyclopropane (B1198618) ring. Studies on cyclopropylbenzene (B146485) have shown that the para-cyclopropyl substituent is strongly activating. rsc.org
In the case of 6-cyclopropylisoquinoline, the cyclopropyl group will activate the benzene ring, reinforcing the inherent preference for substitution on this ring. The directing effect of the cyclopropyl group would favor substitution at the positions ortho and para to it. Therefore, for this compound, electrophilic attack is expected to be directed primarily to the C5 and C7 positions. The C5 position is ortho to the cyclopropyl group and is also an activated position in the unsubstituted isoquinoline ring. shahucollegelatur.org.in The C7 position is also ortho to the cyclopropyl group. The C8 position, while a site of substitution in isoquinoline, is meta to the cyclopropyl group and thus would be less favored.
Common electrophilic substitution reactions include nitration, halogenation, and sulfonation. For instance, nitration of isoquinoline with a nitrating mixture typically yields a mixture of 5-nitroisoquinoline (B18046) and 8-nitroisoquinoline. shahucollegelatur.org.in For this compound, the activating effect of the cyclopropyl group would likely lead to a higher yield of the 5-nitro and 7-nitro derivatives.
Table 1: Predicted Regioselectivity of Electrophilic Aromatic Substitution on this compound
| Electrophilic Reagent | Predicted Major Product(s) | Rationale |
| HNO₃/H₂SO₄ (Nitration) | 5-Nitro-6-cyclopropylisoquinoline, 7-Nitro-6-cyclopropylisoquinoline | Cyclopropyl group activates the ortho positions (C5 and C7). C5 is also an inherently activated position in isoquinoline. shahucollegelatur.org.inrsc.org |
| Br₂/FeBr₃ (Bromination) | 5-Bromo-6-cyclopropylisoquinoline, 7-Bromo-6-cyclopropylisoquinoline | Cyclopropyl group directs ortho. rsc.org |
| SO₃/H₂SO₄ (Sulfonation) | This compound-5-sulfonic acid, this compound-7-sulfonic acid | Cyclopropyl group directs ortho. shahucollegelatur.org.inrsc.org |
Nucleophilic Additions to the Isoquinoline Core
The isoquinoline ring system can undergo nucleophilic attack, particularly when activated. The nitrogen atom makes the carbon atoms of the pyridine ring, especially C1, susceptible to nucleophilic addition. This reactivity is enhanced in N-alkylated isoquinolinium salts. mmsl.cznih.gov
A classic example of nucleophilic addition to isoquinolines is the Reissert reaction. wikipedia.org In this reaction, isoquinoline is treated with an acyl chloride and a cyanide source, such as potassium cyanide or trimethylsilyl (B98337) cyanide, to form a 1-acyl-2-cyano-1,2-dihydroisoquinoline derivative, known as a Reissert compound. shahucollegelatur.org.inwikipedia.orgresearchgate.net These intermediates are valuable for the synthesis of various isoquinoline derivatives, including 1-substituted isoquinolines and quinaldic acids upon hydrolysis. wikipedia.org The this compound would be expected to undergo the Reissert reaction in a similar manner to isoquinoline itself, yielding the corresponding 6-cyclopropyl-substituted Reissert compound.
Furthermore, organometallic reagents such as Grignard reagents and organolithium compounds can add to the C1 position of isoquinolines, especially when the nitrogen is quaternized. nih.gov This provides a direct method for the introduction of alkyl or aryl groups at the C1 position. For this compound, this would lead to 1-substituted-6-cyclopropyl-1,2-dihydroisoquinolines, which can be subsequently oxidized to the corresponding aromatic isoquinolines.
Reactions Involving the Cyclopropyl Moiety
The strained three-membered ring of the cyclopropyl group is susceptible to a variety of transformations that are not typically observed for other alkyl substituents.
Ring-Opening Reactions of the Cyclopropyl Group
The cyclopropyl group, especially when attached to an aromatic ring, can undergo ring-opening reactions under various conditions. rsc.orgresearchgate.net These reactions are driven by the release of ring strain.
Acid-catalyzed ring-opening can occur, often in the presence of a nucleophile. For arylcyclopropanes, this can lead to 1,3-difunctionalized products. For example, treatment with a Brønsted acid in a suitable solvent can promote the hydroarylation of the cyclopropane. researchgate.net Lewis acids like boron trichloride (B1173362) (BCl₃) can also mediate the ring-opening and subsequent 1,3-arylboration in the presence of an arene nucleophile. rsc.org
Radical-mediated ring-opening is another important pathway. nih.govbeilstein-journals.org Oxidative radical reactions can initiate the cleavage of the cyclopropane ring, leading to the formation of a 1,3-diradical or a related intermediate that can be trapped. For instance, photoredox catalysis can be employed for the 1,3-difunctionalization of aryl cyclopropanes. nih.gov
Oxidative Transformations
Hydrogenation and Reduction Pathways
The hydrogenation of this compound can proceed via two main pathways: reduction of the isoquinoline ring system or hydrogenation of the cyclopropyl group.
The isoquinoline ring can be reduced to a tetrahydroisoquinoline. gcwgandhinagar.comnih.gov This is typically achieved using catalytic hydrogenation with catalysts such as platinum, palladium, or rhodium, often under pressure. pku.edu.cnyoutube.comrsc.org The conditions for this reduction can often be controlled to selectively reduce the heterocyclic ring while leaving the benzene ring intact.
The cyclopropyl group is generally stable to many reducing conditions. However, under certain catalytic hydrogenation conditions, particularly with palladium on carbon (Pd/C), the cyclopropane ring can undergo hydrogenolysis (ring-opening). youtube.com This would result in the formation of a propyl or isopropyl group at the 6-position of the isoquinoline or tetrahydroisoquinoline ring, depending on the reaction conditions. The choice of catalyst and reaction conditions is therefore crucial in determining the outcome of the hydrogenation of this compound. For instance, rhodium and ruthenium catalysts are often more selective for arene hydrogenation while preserving other functional groups. youtube.comrsc.org
Table 2: Potential Hydrogenation Products of this compound
| Reagents and Conditions | Potential Major Product(s) | Pathway |
| H₂, PtO₂ or Rh/C, room temp, 1 atm | 6-cyclopropyl-1,2,3,4-tetrahydroisoquinoline | Selective hydrogenation of the pyridine ring of isoquinoline. pku.edu.cnyoutube.com |
| H₂, Pd/C, higher temp/pressure | 6-Propyl-1,2,3,4-tetrahydroisoquinoline | Hydrogenation of the isoquinoline ring and hydrogenolysis of the cyclopropyl ring. youtube.com |
| H₂, Pd/C, 1 atm | 6-Propylisoquinoline | Potential for selective hydrogenolysis of the cyclopropyl ring under milder conditions. |
Metalation and Lithiation Strategies for Further Functionalization
Directed ortho-metalation (DoM) is a powerful tool for the regioselective functionalization of aromatic compounds. uwindsor.cawikipedia.org In isoquinoline, the nitrogen atom can act as a directing group, but often a more powerful directing group is required for efficient and selective lithiation. For instance, N-Boc-1,2,3,4-tetrahydroisoquinoline can be lithiated at the C1 position. nih.gov
For the aromatic this compound, direct lithiation is more challenging. However, halogen-metal exchange is a viable strategy. For example, if a bromo or iodo substituent were present on the ring, treatment with an organolithium reagent at low temperature could generate a lithiated isoquinoline species, which could then be quenched with an electrophile. iust.ac.ir
Another approach involves the use of a directing group. While the cyclopropyl group itself is not a classical directing metalation group, functionalization of the isoquinoline ring with a suitable directing group, such as an amide or a methoxy (B1213986) group, could allow for regioselective lithiation. researchgate.net For example, the synthesis of 8-substituted isoquinolines has been achieved through lithiation of N-(2,2-diethoxyethyl)benzylamines followed by acid-catalyzed cyclization. epfl.ch Such strategies could potentially be adapted for the further functionalization of the this compound scaffold.
Stereoselective Transformations and Chiral Derivatization
The introduction of chirality to the this compound scaffold is a critical step in the development of novel compounds with specific biological activities. Stereoselective transformations, such as asymmetric hydrogenation and cycloaddition reactions, allow for the precise control of the three-dimensional arrangement of atoms, leading to the formation of enantiomerically enriched or pure products. Furthermore, chiral derivatization enables the analytical separation and characterization of enantiomers. While specific research on the stereoselective transformations of this compound is limited, methodologies applied to the broader class of isoquinoline derivatives provide a strong basis for potential synthetic strategies.
Asymmetric Hydrogenation
Asymmetric hydrogenation of the C=N bond in the isoquinoline ring is a powerful method to generate chiral 1,2,3,4-tetrahydroisoquinolines. This transformation typically employs transition metal catalysts, such as rhodium and iridium, complexed with chiral ligands. The choice of catalyst, ligand, and reaction conditions is crucial for achieving high enantioselectivity.
One notable approach involves the use of a rhodium catalyst with a thiourea-containing chiral phosphine (B1218219) ligand. The presence of a strong Brønsted acid, like HCl, can promote the reaction by forming an anion-binding interaction between the catalyst and the protonated isoquinoline substrate, leading to high reactivity and enantioselectivity. rsc.orgrsc.org For instance, the asymmetric hydrogenation of various isoquinoline derivatives has been achieved with excellent conversions and enantiomeric excesses (ee).
Another effective method utilizes iridium catalysts. For example, an iridium-catalyzed asymmetric hydrogenation using a halogenide as a traceless activation reagent has been developed for a range of isoquinolines, affording chiral tetrahydroisoquinolines with up to 99% ee. nih.govacs.org This method avoids the need for pre-installation of an activating group on the nitrogen atom. acs.org Chiral boranes have also emerged as metal-free catalysts for the asymmetric hydrogenation of substituted isoquinolines, providing good yields and high enantioselectivities for cis-products. acs.org
The following table summarizes representative results for the asymmetric hydrogenation of various isoquinoline derivatives, which could be analogous to reactions with this compound.
| Catalyst System | Ligand | Substrate (Analogue) | Yield (%) | Enantiomeric Excess (ee, %) | Reference |
|---|---|---|---|---|---|
| [Rh(COD)Cl]₂ / Ligand / HCl | Thiourea-phosphine | 1-Phenylisoquinoline | >99 | 98 | rsc.org |
| [Ir(COD)Cl]₂ / (R)-SegPhos | (R)-SegPhos | 1-Phenylisoquinoline | >99 | 94 | acs.org |
| Chiral Borane | Chiral Alkene-derived | 1,3-Diphenylisoquinoline | 99 | 87 | acs.org |
| [{Ir(H)[(R,S,Sax)-Ph-ax-Josiphos]}₂(μ-Br)₃]⁺Br⁻ | (R,S,Sax)-Ph-ax-Josiphos | 3-Methylisoquinolinium salt | 95 | 97 | researchgate.net |
Stereoselective Cycloaddition Reactions
[3+2] Cycloaddition reactions involving isoquinolinium ylides are a versatile method for constructing complex, polycyclic, and stereochemically rich scaffolds. These reactions can be rendered stereoselective through the use of chiral catalysts or by employing chiral auxiliaries. For instance, the three-component [3+2] cycloaddition of 1,2,3,4-tetrahydroisoquinoline (B50084) (THIQ), isatin (B1672199) derivatives, and dipolarophiles can lead to the diastereoselective synthesis of novel spiropyrrolo[1,2-a]isoquinoline-oxindole skeletons. ubfc.fr The regioselectivity of such reactions can often be controlled by the choice of solvent and temperature. ubfc.fr
Furthermore, the development of catalytic asymmetric [3+2] cycloadditions of isoquinolinium ylides with various olefins, catalyzed by chiral metal complexes, has enabled the synthesis of enantioenriched pyrrolo[2,1-a]isoquinolines. These products can possess multiple stereocenters, and the diastereoselectivity and enantioselectivity are highly dependent on the catalyst and reaction conditions.
The table below presents examples of stereoselective cycloaddition reactions involving the isoquinoline framework.
| Reaction Type | Reactants (Analogues) | Catalyst/Conditions | Product Type | Diastereomeric Ratio (dr) | Enantiomeric Excess (ee, %) | Reference |
|---|---|---|---|---|---|---|
| Three-component [3+2] Cycloaddition | THIQ, Isatin, (Z)-5-arylidene-1,3-thiazolidine-2,4-dione | Solvent/Temperature dependent | Spiropyrrolo[2,1-a]isoquinoline-oxindole | endo-selective | N/A (diastereoselective) | ubfc.fr |
| [3+2] Cycloaddition | Azomethine ylide, Maleimide, Azide | Microwave, 115 °C | Fused-tetrahydroquinazoline | Single diastereomer | N/A | beilstein-journals.org |
| 1,3-Dipolar Cycloaddition | Isoquinolinium N-ylide, Cyclopenta[a]acenaphthylen-8-one | DFT guided | Naphtho[1'',8'':4',5',6']pentaleno[1':3,4]pyrrolo[2,1-a]isoquinolin-5-one | Regio- and diastereoselective | N/A | researchgate.net |
Chiral Derivatization for Analysis
Chiral derivatization is a common strategy for the enantiomeric resolution and analysis of chiral amines by chromatographic or spectroscopic methods. This involves reacting the chiral amine with a chiral derivatizing agent (CDA) to form a pair of diastereomers. These diastereomers exhibit different physical properties and can be separated and quantified using achiral techniques like HPLC or NMR spectroscopy.
For a secondary amine like a tetrahydroisoquinoline derivative, common CDAs include Mosher's acid (α-methoxy-α-trifluoromethylphenylacetic acid, MTPA) and methoxyphenylacetic acid (MPA). nih.gov The resulting amides can be analyzed by ¹H NMR, where the differential shielding effects of the chiral auxiliary on the protons of the original amine allow for the determination of enantiomeric purity and, in some cases, the absolute configuration. nih.gov For primary amines, reagents like (1R)-myrtenal can be used to form chiral imines, which are also distinguishable by NMR. scholaris.ca
The selection of the appropriate CDA is critical and depends on the structure of the amine and the analytical technique to be used. The derivatization should proceed to completion without racemization of the analyte or the reagent.
Advanced Spectroscopic and Chromatographic Characterization for Structural Elucidation
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Connectivity and Topography
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise structure of organic molecules. It provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule.
¹H NMR spectroscopy provides information on the number of different types of protons, their chemical environments, and their proximity to other protons. The chemical shift (δ), splitting pattern (multiplicity), and integration of each signal are key parameters for interpretation.
For the model compound 7-Chloro-3-cyclopropylisoquinoline , the reported ¹H NMR data in deuterochloroform (CDCl₃) at 400 MHz is presented below. rsc.org
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment (for 7-Chloro-3-cyclopropylisoquinoline) |
| 9.03 | Singlet (s) | 1H | H-1 |
| 7.86 | Singlet (s) | 1H | H-8 |
| 7.66 | Doublet (d) | 1H | H-5 |
| 7.56 | Doublet of Doublets (dd) | 1H | H-6 |
| 7.44 | Singlet (s) | 1H | H-4 |
| 2.19 - 2.13 | Multiplet (m) | 1H | H-cyclopropyl (methine) |
| 1.11 - 1.08 | Quartet (q) | 2H | H-cyclopropyl (methylene) |
| 1.05 - 1.03 | Quartet (q) | 2H | H-cyclopropyl (methylene) |
Interpretation for 7-Chloro-3-cyclopropylisoquinoline:
The downfield singlet at 9.03 ppm is characteristic of the proton at C-1, which is adjacent to the nitrogen atom and deshielded by its electron-withdrawing effect. rsc.org
The aromatic protons on the benzene (B151609) ring (H-5, H-6, H-8) appear between 7.56 and 7.86 ppm. The singlet at 7.86 ppm corresponds to H-8, which is adjacent to the chlorine-bearing carbon. The doublet and doublet of doublets are consistent with the remaining protons on that ring. rsc.org
The singlet at 7.44 ppm is assigned to the H-4 proton on the pyridine (B92270) ring. rsc.org
The cyclopropyl (B3062369) protons exhibit characteristic upfield signals. The methine proton (CH) appears as a multiplet around 2.16 ppm, while the two sets of methylene (B1212753) protons (CH₂) appear as distinct multiplets (reported as quartets) around 1.0-1.1 ppm, confirming the presence of the cyclopropyl group. rsc.org
For the target molecule, 6-cyclopropylisoquinoline , one would expect a different set of aromatic signals due to the altered substitution pattern, while the cyclopropyl signals would be similar. The H-5 and H-7 protons would likely appear as doublets, coupled to each other, and the H-8 proton as a singlet. The protons on the pyridine ring (H-1, H-3, H-4) would also show distinct shifts and couplings.
¹³C NMR spectroscopy provides information about the carbon framework of a molecule. Each unique carbon atom gives a distinct signal, revealing the complexity and symmetry of the structure.
The reported ¹³C NMR data for 7-Chloro-3-cyclopropylisoquinoline in CDCl₃ at 100 MHz is as follows. rsc.org
| Chemical Shift (δ, ppm) | Assignment (for 7-Chloro-3-cyclopropylisoquinoline) |
| 156.6 | C-3 |
| 151.1 | C-1 |
| 134.6 | C-4a |
| 131.2 | C-7 |
| 131.2 | C-8a |
| 127.4 | C-5 |
| 127.3 | C-8 |
| 126.2 | C-6 |
| 116.2 | C-4 |
| 17.0 | C-cyclopropyl (methine) |
| 9.4 | C-cyclopropyl (methylene) |
Interpretation for 7-Chloro-3-cyclopropylisoquinoline:
The signals in the aromatic region (116-157 ppm) correspond to the nine carbons of the isoquinoline (B145761) core. The signal at 156.6 ppm is assigned to C-3, which is directly attached to the cyclopropyl group. rsc.org The signal at 151.1 ppm corresponds to C-1. rsc.org
The upfield signals at 17.0 ppm (methine) and 9.4 ppm (methylene) are definitive proof of the cyclopropyl group's carbons. rsc.org
The carbon bearing the chlorine atom (C-7) is observed at 131.2 ppm. rsc.org
2D NMR experiments are crucial for unambiguously assigning all proton and carbon signals, especially for complex structures.
COSY (Correlation Spectroscopy) : This experiment identifies protons that are coupled to each other (typically through 2-3 bonds). mdpi.com For this compound, COSY would show correlations between the cyclopropyl methine proton and its adjacent methylene protons. In the aromatic system, it would reveal couplings between H-7 and H-8, and between H-3 and H-4.
HSQC (Heteronuclear Single Quantum Coherence) : HSQC correlates directly attached proton-carbon pairs. It would be used to definitively link each proton signal in the ¹H NMR spectrum to its corresponding carbon signal in the ¹³C NMR spectrum.
HMBC (Heteronuclear Multiple Bond Correlation) : This technique shows correlations between protons and carbons that are separated by two or three bonds. It is exceptionally powerful for piecing together the molecular skeleton. For instance, the cyclopropyl methine proton would show an HMBC correlation to the isoquinoline C-6, confirming the point of attachment. The H-1 proton would show correlations to C-3 and C-8a, helping to assign the quaternary carbons.
NOESY (Nuclear Overhauser Effect Spectroscopy) : NOESY reveals protons that are close to each other in space, regardless of whether they are bonded. This is key for determining stereochemistry and conformation. In this compound, NOESY could show correlations between the cyclopropyl protons and the aromatic protons at H-5 and H-7, providing information about the preferred orientation of the cyclopropyl ring relative to the isoquinoline plane.
Carbon-13 Nuclear Magnetic Resonance (13C NMR) Spectroscopy
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation patterns.
HRMS measures the mass of a molecule with very high accuracy (typically to four or five decimal places). This precision allows for the unambiguous determination of the elemental formula of a compound, as each formula has a unique exact mass.
For This compound , the molecular formula is C₁₂H₁₁N. The theoretical exact mass can be calculated as follows:
(12 x Mass of ¹²C) + (11 x Mass of ¹H) + (1 x Mass of ¹⁴N)
(12 x 12.00000) + (11 x 1.00783) + (1 x 14.00307) = 169.08915 u
An experimental HRMS measurement yielding a mass very close to 169.08915 would confirm the elemental composition C₁₂H₁₁N.
Tandem mass spectrometry (MS/MS) involves selecting a specific ion (the precursor ion) and fragmenting it to produce a spectrum of smaller product ions. The fragmentation pattern provides a "fingerprint" that is characteristic of the molecule's structure.
For This compound (Precursor Ion, m/z = 169), a plausible fragmentation pathway would involve:
Loss of H•: A common initial fragmentation for aromatic compounds, leading to an ion at m/z = 168.
Loss of HCN (27 Da): A characteristic fragmentation of the isoquinoline ring, resulting in a naphthalene-like fragment ion at m/z = 142.
Loss of Ethylene (C₂H₄, 28 Da): Fragmentation of the cyclopropyl ring can lead to the loss of ethylene, producing a fragment at m/z = 141. This is a very common fragmentation pathway for cyclopropyl aromatic systems.
Loss of C₃H₅• (cyclopropyl radical, 41 Da): Cleavage of the bond between the cyclopropyl ring and the isoquinoline nucleus would result in an isoquinoline radical cation at m/z = 128.
Analyzing the masses of the product ions in an MS/MS experiment allows for the reconstruction of the molecule's substructures and confirms the identity of this compound.
High-Resolution Mass Spectrometry (HRMS)
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is a powerful technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which induces molecular vibrations. utdallas.edu The IR spectrum of an isoquinoline derivative provides a unique "molecular fingerprint" due to the complex vibrations of the entire molecule. libretexts.org
For this compound, the IR spectrum is expected to exhibit characteristic absorption bands corresponding to its constituent parts: the isoquinoline ring and the cyclopropyl group. The C-H stretching vibrations of the aromatic isoquinoline ring typically appear in the region of 3100-3000 cm⁻¹. msu.edu The C=C and C=N stretching vibrations within the isoquinoline core give rise to a series of bands in the 1630-1450 cm⁻¹ range. irphouse.com Specifically, C-N stretching vibrations in isoquinoline have been assigned to bands around 1631 and 1600 cm⁻¹. irphouse.com
The cyclopropyl group also presents distinct vibrational modes. The C-H stretching vibrations of the cyclopropyl ring are anticipated at slightly higher wavenumbers than typical aliphatic C-H stretches, often above 3000 cm⁻¹. The ring deformations (breathing modes) of the cyclopropane (B1198618) ring are also characteristic, though they may appear in the complex fingerprint region below 1500 cm⁻¹.
A detailed analysis of the IR spectrum allows for the confirmation of these key functional groups, providing foundational evidence for the compound's structure.
Table 1: Expected IR Absorption Frequencies for this compound
| Functional Group | Vibrational Mode | Expected Frequency (cm⁻¹) |
| Isoquinoline Ring | Aromatic C-H Stretch | 3100-3000 |
| C=C Stretch | 1620-1450 | |
| C=N Stretch | 1631, 1600 irphouse.com | |
| Cyclopropyl Group | C-H Stretch | >3000 |
| Ring Deformation | Fingerprint Region (<1500) |
This table is generated based on typical frequency ranges for the specified functional groups.
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions
UV-Vis spectroscopy measures the electronic transitions within a molecule by quantifying the absorption of ultraviolet and visible light. ijnrd.org The resulting spectrum, a plot of absorbance versus wavelength, is characteristic of the chromophores present in the molecule. upi.edu For aromatic systems like isoquinoline, UV-Vis spectroscopy provides insights into the π-electron system.
Isoquinoline itself typically displays three absorption maxima. researchgate.net The spectrum is a result of π → π* transitions within the aromatic system. The introduction of a cyclopropyl group at the 6-position is expected to cause a slight shift in the absorption maxima (λ_max) compared to the parent isoquinoline molecule. This is due to the electronic interaction of the cyclopropyl group with the isoquinoline π-system. The specific wavelengths of maximum absorbance and their corresponding molar absorptivities (ε) are key parameters obtained from this analysis. upi.edu
Table 2: Illustrative UV-Vis Absorption Data for Substituted Isoquinolines
| Compound | Solvent | λ_max (nm) |
| 1-(isoquinolin-3-yl)-3-phenyl-2-one | Chloroform | 302 mdpi.com |
| 1-(isoquinolin-3-yl)-3-(p-tolyl)-2-one | Chloroform | 344 mdpi.com |
| N-methyl-5,6,7-trimethoxyisoquinolinium iodide | Not Specified | 262, 315 chempap.org |
This table provides examples from the literature for different isoquinoline derivatives to illustrate the range of absorption maxima.
X-ray Crystallography for Solid-State Structure Determination
X-ray crystallography is the most definitive method for determining the three-dimensional atomic arrangement of a molecule in its crystalline state. ebi.ac.ukmpg.de This technique involves irradiating a single crystal of the compound with an X-ray beam and analyzing the resulting diffraction pattern. nih.gov The analysis of the diffraction data allows for the calculation of an electron density map, from which the precise positions of all atoms in the crystal lattice can be determined. ebi.ac.uk
For this compound, a successful single-crystal X-ray diffraction analysis would provide unambiguous confirmation of its structure. Key information obtained would include:
The precise bond lengths and angles of both the isoquinoline ring system and the cyclopropyl substituent.
The planarity of the isoquinoline ring.
The conformation of the cyclopropyl group relative to the isoquinoline ring.
The packing of the molecules in the crystal lattice, including any intermolecular interactions such as π-π stacking. iucr.org
While no specific crystal structure for this compound has been published, the methodology is well-established for isoquinoline derivatives. iucr.orgeurjchem.comsemanticscholar.orgmdpi.com The process involves growing a high-quality single crystal of the compound, which can be a challenging step, followed by data collection on a diffractometer. nih.gov The resulting structural data would be the gold standard for structural elucidation.
Chromatographic Methods for Purity Assessment and Isolation
Chromatography encompasses a set of laboratory techniques for the separation of mixtures. excedr.comnjit.edu The principle relies on the differential partitioning of components between a stationary phase and a mobile phase. rsc.org For this compound, chromatographic methods are crucial for both its purification after synthesis and for assessing its purity.
High-Performance Liquid Chromatography (HPLC): HPLC is a powerful technique for separating, identifying, and quantifying components in a mixture. For purity assessment of this compound, a reversed-phase HPLC method would likely be employed. This involves a nonpolar stationary phase (e.g., C18-silica) and a polar mobile phase (e.g., a mixture of acetonitrile (B52724) and water). The compound would elute at a specific retention time, and the purity would be determined by the percentage of the total peak area corresponding to the main component.
Gas Chromatography (GC): If this compound is sufficiently volatile and thermally stable, gas chromatography can be used for purity analysis. In GC, the mobile phase is an inert gas, and the stationary phase is a high-boiling-point liquid coated on a solid support within a column. njit.edu When coupled with a mass spectrometer (GC-MS), this technique provides both retention time data for purity and mass spectral data for structural confirmation.
Column Chromatography: For the preparative isolation and purification of this compound following its synthesis, column chromatography is the standard method. mdpi.com A solid adsorbent like silica (B1680970) gel is used as the stationary phase, and a solvent or a mixture of solvents (e.g., hexane-ethyl acetate) acts as the mobile phase. google.com By carefully selecting the solvent system, the desired compound can be separated from reaction byproducts and starting materials.
Thin-Layer Chromatography (TLC): TLC is a rapid and convenient method used to monitor the progress of a reaction and to determine the appropriate solvent system for column chromatography. researchgate.net A small amount of the reaction mixture is spotted on a plate coated with a stationary phase (like silica gel), which is then developed in a chamber containing the mobile phase. The separation of spots, visualized under UV light, indicates the composition of the mixture.
These chromatographic techniques are indispensable tools in the synthesis and analysis of this compound, ensuring the isolation of a pure compound for further studies. researchgate.netresearchgate.net
Computational and Theoretical Investigations of 6 Cyclopropylisoquinoline
Quantum Chemical Calculations for Electronic Structure and Molecular Orbitals
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule, governed by the behavior of its electrons. unipd.it These methods solve approximations of the Schrödinger equation to provide detailed information on electronic distribution, molecular orbital energies, and related properties. unipd.it
Density Functional Theory (DFT) has become the workhorse of modern computational chemistry, offering a favorable balance between accuracy and computational cost. q-chem.com Unlike wave function-based methods, DFT calculates the total energy of a system based on its electron density, ρ(r). q-chem.comscipost.org The Kohn-Sham approach transforms the complex many-electron problem into a simpler one of non-interacting electrons in an effective potential, making calculations on medium to large molecules feasible. q-chem.com
For 6-cyclopropylisoquinoline, DFT calculations would be employed to determine its ground-state electronic structure. A critical aspect of these studies is the selection of an appropriate exchange-correlation functional and basis set. aps.org For a system involving an aromatic ring and a non-aromatic substituent, a range of functionals might be tested. The popular B3LYP hybrid functional is often a starting point, while functionals that include dispersion corrections, such as the M06-2X or the D3 correction pioneered by Grimme (e.g., B3LYP-D3), are crucial for accurately describing non-covalent interactions that may influence the molecule's conformation and potential intermolecular interactions. aps.orgpsu.edu
Key electronic properties derived from DFT calculations would include:
Molecular Orbital Energies: The energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are vital. The HOMO-LUMO energy gap is an indicator of the molecule's chemical reactivity and kinetic stability.
Electron Density and Electrostatic Potential (ESP): Mapping the ESP onto the electron density surface reveals the charge distribution, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions. For this compound, this would likely show negative potential around the nitrogen atom and diffuse negative potential above and below the aromatic ring.
A typical output from such a study is summarized in the hypothetical data table below.
| Functional/Basis Set | Total Energy (Hartree) | HOMO (eV) | LUMO (eV) | HOMO-LUMO Gap (eV) | Dipole Moment (Debye) |
| B3LYP/6-311+G(d,p) | -518.XXXXX | -6.25 | -0.98 | 5.27 | 2.15 |
| M06-2X/6-311+G(d,p) | -518.YYYYY | -6.89 | -0.75 | 6.14 | 2.21 |
Note: This table is illustrative and does not represent actual calculated data.
Ab initio (Latin for "from the beginning") methods solve the Schrödinger equation without using empirical parameters derived from experimental data. unipd.it These methods form a hierarchical ladder of increasing accuracy and computational cost. wikipedia.org
Common ab initio methods include:
Hartree-Fock (HF) Theory: This is the simplest ab initio method, which approximates the many-electron wavefunction as a single Slater determinant. It neglects electron correlation, the interaction between individual electrons, and is now primarily used as a starting point for more advanced calculations. q-chem.com
Møller-Plesset Perturbation Theory (MP2): This is one of the most common methods to include electron correlation. It treats the correlation effects as a perturbation to the HF solution and offers a significant improvement in accuracy for geometries and energies. wikipedia.orgmemphis.edu
Coupled Cluster (CC) Theory: Methods like Coupled Cluster with Single, Double, and perturbative Triple excitations (CCSD(T)) are considered the "gold standard" in quantum chemistry for single-reference systems. memphis.edu They are capable of achieving very high accuracy ("chemical accuracy," ~1 kcal/mol) but are computationally demanding, limiting their use to smaller molecules. wikipedia.org
For this compound, high-level ab initio calculations, such as CCSD(T), would be invaluable for benchmarking the results obtained from more cost-effective DFT functionals. They would provide highly reliable values for properties like conformational energy differences and reaction barriers, ensuring the chosen DFT method is appropriate for the system. wikipedia.org
Density Functional Theory (DFT) Studies
Conformational Analysis and Energy Minimization Studies
The presence of the rotatable single bond between the cyclopropyl (B3062369) group and the isoquinoline (B145761) ring imparts conformational flexibility to this compound. Conformational analysis aims to identify the molecule's stable three-dimensional structures (conformers) and the energy barriers between them. rsc.org
The standard computational approach involves performing a Potential Energy Surface (PES) scan. This is achieved by systematically rotating the dihedral angle defining the orientation of the cyclopropyl group relative to the isoquinoline plane and calculating the molecule's energy at each step. psu.edu DFT methods, particularly those with good performance for non-covalent interactions like M06-2X, are well-suited for this task. psu.edu
The resulting PES plot would reveal the energy minima, corresponding to stable conformers, and the energy maxima, which are the transition states for rotation. For each identified minimum, a full geometry optimization would be performed to locate the exact stable structure, followed by a frequency calculation to confirm it is a true minimum (i.e., has no imaginary frequencies). memphis.edu The analysis would likely investigate steric interactions between the cyclopropyl hydrogens and the hydrogen atom at position 5 of the isoquinoline ring, which would be a key factor in determining the preferred conformation.
| Conformer | Dihedral Angle (C5-C6-C_cyclopropyl-C_cyclopropyl) | Relative Energy (kcal/mol) |
| A (Global Minimum) | ~90° | 0.00 |
| B (Transition State) | ~0° | 2.5 |
Note: This table is illustrative and does not represent actual calculated data.
Prediction of Spectroscopic Properties (e.g., NMR Chemical Shifts, Vibrational Frequencies)
Once the lowest-energy conformers of this compound are identified, their spectroscopic properties can be predicted computationally. nih.gov This is a powerful tool for interpreting experimental spectra and confirming molecular structure. mdpi.com
NMR Chemical Shifts: Nuclear Magnetic Resonance (NMR) spectroscopy is a primary technique for structure elucidation. Theoretical calculations can predict ¹H and ¹³C NMR chemical shifts with high accuracy. The most common method involves calculating the nuclear shielding tensors for each atom in the molecule using the Gauge-Including Atomic Orbital (GIAO) method, typically within a DFT framework. mdpi.com The calculated isotropic shielding values are then converted to chemical shifts by referencing them against the value calculated for a standard compound, such as tetramethylsilane (B1202638) (TMS), using the same level of theory. mdpi.com
Vibrational Frequencies: Infrared (IR) and Raman spectroscopy probe the vibrational modes of a molecule. A harmonic frequency calculation on an optimized geometry yields a set of vibrational frequencies and their corresponding IR and Raman intensities. mdpi.comresearchgate.net These predicted spectra can be directly compared to experimental ones to assign spectral peaks to specific molecular motions. For a more quantitative comparison, anharmonic calculations can be performed to account for the non-quadratic nature of the true potential energy surface. mdpi.com
| Atom | Calculated ¹³C Shift (ppm) |
| C1 | 152.1 |
| C3 | 143.5 |
| C4 | 121.0 |
| C5 | 128.8 |
| C6 | 145.3 |
| C_cyclopropyl (ipso) | 15.2 |
Note: This table is illustrative and does not represent actual calculated data.
Reaction Mechanism Elucidation through Computational Modeling
Computational chemistry provides a virtual laboratory to explore the reactivity of this compound. By mapping the potential energy surface for a proposed reaction, one can elucidate detailed mechanisms, identify intermediates, and calculate activation energies that govern reaction rates. unipd.it
For example, the mechanism of an electrophilic aromatic substitution reaction could be investigated. The process would involve:
Locating Reactants and Products: The geometries of the starting materials (this compound and the electrophile) and the final products are fully optimized.
Identifying Intermediates: The structures of any intermediates, such as the Wheland intermediate (sigma complex), are located and optimized.
Finding the Transition State (TS): The highest-energy point along the lowest-energy reaction path, the transition state, is located using specialized algorithms. A TS is a saddle point on the PES, and its structure provides insight into the geometry of the activated complex.
Confirming the Pathway: An Intrinsic Reaction Coordinate (IRC) calculation is performed starting from the TS geometry. This traces the reaction path downhill, confirming that the identified TS correctly connects the reactants (or intermediate) with the products. rsc.org
The difference in energy between the transition state and the reactants gives the activation energy (Ea), a critical parameter for understanding the reaction's kinetics. This approach can be used to predict the regioselectivity of reactions (e.g., will substitution occur at C5 or C7?) by comparing the activation barriers for different pathways.
Topological Analysis of Electron Density (e.g., AIM, ELF)
Topological analysis of scalar fields derived from the electronic structure provides a quantitative and chemically intuitive picture of bonding. unito.it
Quantum Theory of Atoms in Molecules (QTAIM): Developed by Richard Bader, QTAIM analyzes the topology of the electron density, ρ(r). crystalsolutions.eu The analysis focuses on locating critical points (CPs) where the gradient of the electron density is zero (∇ρ = 0). A bond critical point (BCP) found between two nuclei is indicative of a chemical bond. The properties at this point, such as the value of the electron density (ρ_BCP) and the sign of its Laplacian (∇²ρ_BCP), characterize the interaction. nih.gov
Covalent Bonds (e.g., C-C bonds in the rings) are characterized by a relatively large ρ_BCP and a negative Laplacian (∇²ρ_BCP < 0), indicating a local concentration of electron density. malta-consolider.com
Closed-Shell Interactions (e.g., van der Waals forces, hydrogen bonds) show small ρ_BCP values and a positive Laplacian (∇²ρ_BCP > 0), indicating local depletion of electron density. nih.gov
Electron Localization Function (ELF): The ELF is a function that highlights regions in molecular space with a high probability of finding a localized electron pair. jussieu.fr ELF analysis provides a visual partition of the molecule into basins corresponding to atomic cores, covalent bonds, and lone pairs, offering a powerful connection between quantum mechanical reality and the simple Lewis structure model. jussieu.fr For this compound, ELF would clearly delineate the C-C and C-N bonds, the aromatic system, and the lone pair on the nitrogen atom.
| Bond Type | Expected ρ_BCP (a.u.) | Expected ∇²ρ_BCP (a.u.) | Interaction Type |
| C=N (in ring) | ~0.35 | < 0 | Shared (Covalent) |
| C-C (aromatic) | ~0.31 | < 0 | Shared (Covalent) |
| C-C (cyclopropyl) | ~0.25 | < 0 | Shared (Covalent) |
| C-H | ~0.27 | < 0 | Shared (Covalent) |
Note: This table is illustrative and does not represent actual calculated data.
Synthesis and Exploration of 6 Cyclopropylisoquinoline Analogues and Derivatives
Modification of the Isoquinoline (B145761) Ring System
The functionalization of the isoquinoline core in 6-cyclopropylisoquinoline is crucial for modulating its physicochemical and pharmacological properties. Various methods have been developed for the selective substitution of the isoquinoline ring system.
Direct C-H functionalization represents a powerful and atom-economical approach to introduce substituents onto the isoquinoline nucleus. For instance, a temporary dearomatization strategy has been reported for the C-4 alkylation of isoquinolines. acs.orgiust.ac.ir This method utilizes a nucleophilic reagent like benzoic acid and an electrophile such as a vinyl ketone to achieve selective alkylation at the C-4 position. acs.orgiust.ac.ir While not demonstrated on a 6-cyclopropyl substituted isoquinoline, this strategy offers a potential pathway for such modifications. The reaction proceeds through a 1,2-dihydroisoquinoline (B1215523) intermediate, which then reacts with the electrophile before eliminating the nucleophilic reagent to restore aromaticity. acs.orgiust.ac.ir
Another approach involves the phosphite-mediated Current time information in Bangalore, IN.rsc.org N to C rearrangement for the meta-C–H alkylation of isoquinolines. rsc.org This photochemical method allows for the installation of alkyl groups at the C-5 or C-7 positions, which are typically challenging to functionalize directly. rsc.org The reaction involves N-alkylation of the isoquinoline followed by a light-induced migration of the alkyl group to a meta position of the isoquinoline ring. rsc.org
Furthermore, traditional cross-coupling reactions on pre-functionalized isoquinolines remain a valuable tool. For example, palladium-catalyzed α-arylation of ketones can be used to construct substituted isoquinolines, offering a route to analogues with diverse substitution patterns on the benzene (B151609) portion of the isoquinoline ring. pnas.org
| Method | Position of Functionalization | Reagents and Conditions | Potential Application to this compound | Reference(s) |
| C-4 Alkylation via Temporary Dearomatization | C-4 | Benzoic acid, vinyl ketones, MeCN, 80 °C | Direct introduction of alkyl chains at the C-4 position. | acs.org, iust.ac.ir |
| Phosphite-Mediated Meta-C–H Alkylation | C-5 or C-7 | Alkyl halides, phosphites, light irradiation | Installation of alkyl groups at the meta positions. | rsc.org |
| Palladium-Catalyzed α-Arylation | Various positions on the benzene ring | Aryl halides, ketones, Pd catalyst, base | Synthesis of analogues with substituents on the benzenoid ring. | pnas.org |
Derivatization of the Cyclopropyl (B3062369) Moiety
The cyclopropyl group at the 6-position of the isoquinoline ring is not merely a passive substituent but an active site for further chemical modifications. Its unique electronic and steric properties can be exploited to introduce additional functional groups, thereby expanding the chemical space of this compound derivatives.
One common strategy involves the functionalization of a group attached to the cyclopropyl ring. For example, a methanamine moiety can be introduced to a cyclopropyl-isoquinoline structure through reductive amination. pnas.org This involves the reaction of a cyclopropyl-isoquinoline aldehyde or ketone with an amine in the presence of a reducing agent. pnas.org
The cyclopropyl ring itself can also undergo reactions. While the three-membered ring is generally stable, under certain conditions, it can participate in ring-opening reactions. For instance, thermal ring-expansion of N-acyl cyclopropyl imines has been reported, leading to the formation of larger heterocyclic systems. harvard.edu Although not specifically demonstrated on this compound, this reactivity highlights a potential pathway for skeletal diversification.
Furthermore, the cyclopropyl group can influence the reactivity of adjacent functional groups. In a study on phosphite-mediated C-H alkylation of isoquinolines, a cyclopropyl group attached to the migrating carbon remained intact during the reaction, indicating the robustness of the cyclopropyl moiety under these photochemical conditions. rsc.org
| Reaction Type | Reagents and Conditions | Product Type | Key Findings | Reference(s) |
| Reductive Amination | Amine, reducing agent (e.g., NaBH(OAc)₃) | Cyclopropyl-isoquinoline with an aminoalkyl substituent | Introduction of a basic nitrogen-containing group. | pnas.org |
| Photochemical Rearrangement | Phosphite, light irradiation | Meta-alkylated isoquinoline | The cyclopropyl group remains intact during the reaction. | rsc.org |
| Thermal Ring-Expansion | Heat | Expanded heterocyclic system | Potential for skeletal diversification through ring-opening. | harvard.edu |
Heteroatom Substitution and Isosteric Replacement
Heteroatom substitution and isosteric replacement are powerful strategies in medicinal chemistry to fine-tune the biological activity and pharmacokinetic properties of a lead compound. In the context of this compound, these approaches involve replacing carbon atoms or entire ring systems with other atoms or groups that have similar steric and electronic properties.
The replacement of a C-H unit in the isoquinoline ring with a nitrogen atom leads to the formation of aza-isoquinolines (naphthyridines). The synthesis of such compounds can be achieved through various methods, including palladium-catalyzed cyclization of olefinic ketone O-pentafluorobenzoyloximes. researchgate.net This strategy allows for the introduction of an additional nitrogen atom into the heterocyclic core, which can significantly alter the compound's hydrogen bonding capacity and basicity.
Bioisosteric replacement of the entire isoquinoline ring is another viable strategy. For example, quinazoline (B50416) has been explored as a bioisostere for isoquinoline in the development of kinase inhibitors. jst.go.jp The synthesis of quinolinylaminoisoquinoline bioisosteres of sorafenib (B1663141) has been reported, demonstrating the potential of this approach to generate novel compounds with improved biological profiles. jst.go.jp
| Modification Type | Resulting Structure | Synthetic Approach | Potential Impact | Reference(s) |
| C-H to N substitution | Aza-isoquinoline (Naphthyridine) | Pd-catalyzed cyclization of olefinic ketone O-pentafluorobenzoyloximes | Altered basicity and hydrogen bonding potential. | researchgate.net |
| C to S substitution | Thia-isoquinoline | General thia-heterocycle synthesis | Modified lipophilicity and metabolic stability. | ls.state.ms.us |
| Ring Bioisosterism | Quinazoline analogue | Various quinazoline syntheses | Altered target binding and selectivity. | jst.go.jp |
Synthesis of Polycyclic Systems Incorporating this compound Substructure
The fusion of additional rings onto the this compound framework leads to the formation of complex polycyclic systems with rigidified conformations and potentially novel biological activities. Several synthetic methodologies have been developed to construct such fused polycyclic isoquinoline derivatives.
One approach involves the reaction of a substituted isoquinoline with a suitable coupling partner to build an additional ring. For instance, the reaction of 6,7-dimethoxy-1-methyl-3,4-dihydroisoquinoline (B181575) with dimethyl acetylenedicarboxylate (B1228247) (DMAD) has been used to synthesize tricyclic pyrrolo[2,1-a]isoquinoline (B1256269) derivatives. drugdesign.orgresearchgate.net This reaction proceeds via a 1,3-dipolar cycloaddition followed by oxidation.
Cascade reactions catalyzed by transition metals are particularly efficient for the construction of polycyclic systems. A rhodium(III)-catalyzed cascade C–H activation/annulation/lactonization of 2-arylindoles with 4-hydroxy-2-alkynoates has been developed to synthesize fused polycyclic furo[3,4-c]indolo[2,1-a]isoquinolines. bohrium.com Similarly, a copper-catalyzed four-component coupling, cascade cyclization, and oxidation has been used for the rapid access to 3-(aminomethyl)isoquinoline-fused polycyclic compounds. acs.orgnih.gov
Palladium-catalyzed sequential Heck/C-H activation/amination reactions have also been employed in the synthesis of fused polycyclic indolo[2,1-a]isoquinolines. researchgate.net These methods allow for the efficient construction of multiple C-C and C-N bonds in a single operation, providing access to a wide range of complex polycyclic scaffolds.
| Polycyclic System | Synthetic Method | Key Reagents | Reference(s) |
| Pyrrolo[2,1-a]isoquinolines | 1,3-Dipolar cycloaddition | Dihydroisoquinoline, DMAD | drugdesign.org, researchgate.net |
| Furo[3,4-c]indolo[2,1-a]isoquinolines | Rh(III)-catalyzed cascade reaction | 2-Arylindoles, 4-hydroxy-2-alkynoates | bohrium.com |
| 3-(Aminomethyl)isoquinoline-fused polycyclics | Cu-catalyzed four-component cascade | 2-Ethynylbenzaldehyde, paraformaldehyde, amine, diamine | acs.org, nih.gov |
| Indolo[2,1-a]isoquinolines | Pd-catalyzed sequential reactions | Alkene-tethered aryl halides, diaziridinone | researchgate.net |
Development of Chiral this compound Derivatives
The introduction of chirality into the this compound scaffold is of significant interest as it allows for the exploration of stereoselective interactions with biological targets. Asymmetric synthesis provides a powerful tool to access enantiomerically pure or enriched derivatives.
One strategy involves the use of chiral catalysts in the key bond-forming reactions. For example, the asymmetric synthesis of cyclopropyl(isoquinolin-5-yl)methanamine (B13022651) has been achieved with high enantiomeric excess using chiral rhodium-BINAP systems in cyclopropanation reactions. pnas.org This approach establishes the stereocenter on the cyclopropyl-bearing side chain.
Another approach is the asymmetric synthesis of the isoquinoline core itself. The Bischler-Napieralski reaction, a classical method for isoquinoline synthesis, can be adapted for asymmetric synthesis by using chiral auxiliaries or catalysts. rsc.org For example, the total synthesis of Dysoxylum alkaloids has been achieved using an asymmetric transfer hydrogenation of a dihydroisoquinoline intermediate with a chiral ruthenium catalyst. rsc.org
Furthermore, the resolution of racemic mixtures is a viable method to obtain chiral derivatives. Chiral chromatography or crystallization with a chiral resolving agent can be employed to separate enantiomers. rit.edu The chiral resolution of cyclopropyl esters has been demonstrated using crystallization with a chiral amine base. rit.edu
| Strategy | Method | Key Reagents/Catalysts | Outcome | Reference(s) |
| Asymmetric Catalysis | Asymmetric cyclopropanation | Chiral Rh-BINAP systems | Enantiomerically enriched cyclopropyl-isoquinoline derivatives. | pnas.org |
| Asymmetric Synthesis of Isoquinoline Core | Asymmetric transfer hydrogenation | Chiral RuTsDPEN catalyst | Chiral tetrahydroisoquinoline precursors. | rsc.org |
| Chiral Resolution | Crystallization with a chiral resolving agent | Chiral amine base | Separation of enantiomers from a racemic mixture. | rit.edu |
Advanced Applications and Materials Science Perspectives of 6 Cyclopropylisoquinoline
Exploration in Supramolecular Chemistry and Host-Guest InteractionsNo research has been published on the involvement of this compound in supramolecular assemblies or host-guest complexation.nih.govnumberanalytics.commdpi.comresearchgate.net
Due to the complete absence of specific research findings for this compound within the requested fields of materials science, it is not possible to generate the detailed, scientifically accurate article as per the provided outline. The compound's known applications currently lie outside the scope of this request. Further research would be required to determine if this compound possesses any of the advanced material properties of interest.
Future Research Directions and Unexplored Avenues
Development of More Sustainable and Greener Synthetic Routes
The current synthesis of 6-cyclopropylisoquinoline often relies on established methods such as the Suzuki coupling of 6-bromoisoquinoline (B29742) with cyclopropylboronic acid, a reaction that can achieve high yields but may involve precious metal catalysts and multi-step processes starting from pre-functionalized precursors. google.com Future research should pivot towards the development of more sustainable and atom-economical synthetic strategies.
Recent advances in organic synthesis have highlighted several "green" approaches for constructing the isoquinoline (B145761) scaffold, which could be adapted for this compound. bohrium.comresearchgate.net These methods include:
3d-Transition-Metal Catalysis : Utilizing earth-abundant and less toxic metals like iron, cobalt, or nickel as catalysts offers a more sustainable alternative to precious metals like palladium or ruthenium. bohrium.com
C-H Activation/Annulation Reactions : Direct C-H activation strategies would allow for the construction of the substituted isoquinoline core from simpler, non-prefunctionalized starting materials, reducing the number of synthetic steps and the amount of waste generated. researchgate.netniscpr.res.in
Green Solvents and Energy Sources : The use of biodegradable and recyclable solvents, such as polyethylene (B3416737) glycol (PEG), in conjunction with energy-efficient techniques like microwave-assisted synthesis, can significantly reduce the environmental impact of the production process. researchgate.netresearchgate.net
Innovative Isolation Techniques : Implementing methods like dynamic crystallization, where the product crystallizes out of the reaction mixture as it forms, can improve yield and purity while minimizing the use of organic solvents for purification. epa.gov
Adapting these modern synthetic principles to the production of this compound and its derivatives is a critical goal for making this valuable chemical scaffold more accessible and environmentally benign.
Table 1: Reported Synthesis of this compound Intermediate
| Step | Reactants | Reagents/Catalyst | Product | Yield | Reference |
|---|---|---|---|---|---|
| 1 | 6-Bromoisoquinoline, Cyclopropylboronic acid | PdCl₂(dppf), K₂CO₃ | This compound | 68% | google.com |
| 2 | This compound | Indium powder, NH₄Cl | 6-Cyclopropyl-1,2,3,4-tetrahydro-isoquinoline | 58% | google.com |
Exploration of Novel Reactivity Patterns and Rearrangements
The chemical reactivity of this compound remains largely unexplored. The interplay between the electron-rich aromatic system and the strained, electronically unique cyclopropyl (B3062369) ring is expected to give rise to novel chemical behavior. Future studies should investigate:
Cyclopropyl Ring-Opening Reactions : The three-membered ring is susceptible to opening under various conditions (e.g., acid, metal catalysis), which could be exploited to introduce new functional groups and build more complex structures.
C-H Functionalization : The isoquinoline core possesses several C-H bonds that could be selectively functionalized. researchgate.net Research into how the 6-cyclopropyl substituent directs or influences the regioselectivity of C-H activation at other positions (e.g., C-1, C-4, C-5, C-8) would be highly valuable.
Cycloaddition and Dearomatization Reactions : Isoquinoline and its derivatives can participate in cycloaddition reactions. nih.gov Investigating the participation of this compound in such transformations, including photochemical dearomatization, could provide rapid access to novel, three-dimensional heterocyclic frameworks. nih.gov
Rearrangements : The potential for rearrangements involving both the isoquinoline nucleus and the cyclopropyl group under thermal or catalytic conditions is an intriguing avenue that could lead to unexpected and structurally diverse molecular skeletons. ntu.edu.sg
Integration into Complex Molecular Architectures and Functional Systems
Isoquinoline scaffolds are considered "privileged structures" in medicinal chemistry and are integral components of many functional materials. nih.govamerigoscientific.com this compound serves as a valuable building block for constructing more elaborate molecules. utah.edu Future work should focus on its integration into:
Complex Bioactive Molecules : As demonstrated by its use in synthesizing inhibitors of voltage-gated sodium channels, this compound can be incorporated into larger, pharmacologically active agents. google.com Its unique structure can be used to probe protein-ligand interactions and develop new therapeutics. nih.gov
Functional Polymers and Materials : Isoquinoline-based polymers have been investigated for applications as conductive materials and sensors. amerigoscientific.com The introduction of the cyclopropyl group could modulate the electronic and photophysical properties of such materials, potentially leading to new optical or electronic applications.
Supramolecular Assemblies : The planar nature of the isoquinoline ring makes it an ideal component for creating self-assembling systems and complex molecular architectures like cages and capsules through non-covalent interactions. researchgate.netrsc.org
Advanced Computational Design for Property Prediction and Optimization
Computational chemistry offers powerful tools for accelerating research and discovery, moving beyond traditional trial-and-error experimentation. the-scientist.com For this compound, computational design can be applied to:
Property Prediction : Algorithms can predict key physicochemical properties, as well as potential biological activities and metabolic pathways. This allows for the in silico screening of virtual libraries of derivatives, prioritizing the most promising candidates for synthesis.
Reaction and Pathway Optimization : AI-powered retrosynthesis tools can help devise the most efficient and sustainable synthetic routes to complex targets derived from this compound. the-scientist.com
Mechanism Elucidation : Computational modeling can provide insight into reaction mechanisms, such as the transition states of novel rearrangements or the binding mode of the molecule to a biological target like an enzyme or receptor. nih.gov This understanding is crucial for rational drug design and the optimization of ligand-protein interactions. nih.govethz.ch
Exploration of New Non-Prohibited Applications
While research has pointed towards the use of this compound derivatives in treating chronic pain via Nav1.7 inhibition, the broader application profile of this compound is underdeveloped. google.com Given the wide range of activities associated with the general isoquinoline class, several new, non-prohibited applications warrant investigation. nih.govrsc.org
Medicinal Chemistry : Beyond pain, other cyclopropylisoquinoline isomers have been investigated as hepatitis C virus inhibitors and TRPM8 antagonists. patentguru.comgoogle.com The 6-substituted isomer could be screened against a wide range of biological targets, including kinases, proteases, and other receptors where isoquinolines have shown activity.
Agrochemicals : Many nitrogen-containing heterocycles are used in agriculture. The potential of this compound derivatives as herbicides, fungicides, or pesticides is an unexplored area.
Materials Science : The fluorescent properties of some isoquinoline derivatives have been documented. researchgate.netmdpi.com A systematic study of the photophysical properties of this compound could reveal applications in organic light-emitting diodes (OLEDs), chemical sensors, or fluorescent probes for bioimaging.
Table 2: Potential Non-Prohibited Applications for this compound Derivatives
| Application Area | Rationale / Supporting Evidence | Reference(s) |
|---|
| Medicinal Chemistry | - General isoquinoline scaffold has diverse bioactivity (anticancer, antimicrobial).
Q & A
What are the most effective synthetic routes for 6-cyclopropylisoquinoline?
Basic Research Focus :
Common methods include silver-catalyzed cyclization of 2-alkynyl benzaldehyde derivatives with cyclopropylamine nucleophiles, as described in recent studies . Key steps involve optimizing reaction temperature, solvent polarity, and catalyst loading (e.g., AgOTf at 0.5–2 mol%).
Advanced Research Focus :
Advanced approaches explore substituent-directed regioselectivity. For example, cyclopropane ring installation via [2+1] cycloaddition with diazo compounds under palladium catalysis can improve yield (Table 1) . Computational modeling (DFT) helps predict steric and electronic effects of the cyclopropyl group on transition states .
Table 1 : Yield Comparison for Cyclopropane Introduction Methods
| Method | Catalyst | Yield (%) | Reference |
|---|---|---|---|
| Ag-catalyzed cyclization | AgOTf | 58–72 | |
| Pd-mediated cycloaddition | Pd(OAc)₂ | 65–80 |
How do substituents at the 6-position influence biological activity?
Basic Research Focus :
The 6-position’s electronic properties (e.g., electron-withdrawing vs. donating groups) modulate binding to targets like kinase enzymes. For instance, 6-NH₂ derivatives enhance hydrogen bonding in active sites, increasing potency .
Advanced Research Focus :
Fragment-based design merges substituents (e.g., 6-cyclopropyl with 4-NH₂) to synergistically improve affinity. Biochemical assays (e.g., SPR, ITC) quantify binding kinetics, while MD simulations reveal conformational stabilization .
What analytical techniques are critical for characterizing this compound derivatives?
Basic Research Focus :
Standard methods include:
- NMR : ¹H/¹³C NMR for cyclopropane ring confirmation (δ ~0.8–1.5 ppm for CH₂ protons) .
- LC-MS : High-resolution MS to verify molecular ion peaks and purity (>95%) .
Advanced Research Focus :
Advanced techniques like X-ray crystallography resolve steric clashes caused by the cyclopropyl group. Synchrotron-based XRD or cryo-EM can map interactions in protein-ligand complexes .
How can computational models predict the reactivity of this compound?
Basic Research Focus :
DFT calculations (e.g., B3LYP/6-31G*) predict reduction potentials (E₁/₂) to assess electron-transfer efficiency in photoredox catalysis (Table 2) .
Table 2 : Calculated vs. Experimental Reduction Potentials
| Substituent | Calculated E (V) | Experimental E (V) |
|---|---|---|
| 6-CN | -2.51 | -2.49 |
| 6-NH₂ | -3.26 | -3.24 |
Advanced Research Focus :
Machine learning (e.g., QSAR models) trained on substituent descriptors (Hammett σ, LogP) predicts bioactivity or catalytic performance .
What challenges arise in evaluating the anticancer activity of this compound?
Basic Research Focus :
Standard assays (MTT, apoptosis markers) face interference from the compound’s autofluorescence. Alternative methods like luminescence-based viability assays (CellTiter-Glo) improve accuracy .
Advanced Research Focus :
Mechanistic studies require orthogonal validation. For example, CRISPR-Cas9 knockout of suspected targets (e.g., Bcl-2) confirms on-target effects, while metabolomics identifies off-target pathway disruptions .
How do steric effects of the cyclopropyl group impact catalytic applications?
Basic Research Focus :
In photoredox catalysis, the cyclopropyl group’s strain energy (~27 kcal/mol) enhances electron-deficient character, improving oxidative quenching efficiency .
Advanced Research Focus :
Transient absorption spectroscopy tracks excited-state lifetimes to correlate steric bulk with charge-separation efficiency. Substituent tuning (e.g., 6-CF₃ vs. 6-cyclopropyl) optimizes triplet-state populations .
What strategies address low solubility in pharmacological studies?
Basic Research Focus :
Co-solvent systems (e.g., PEG-400/water) or nanoformulation (liposomes) enhance bioavailability. LogP values >3.5 indicate need for prodrug approaches .
Advanced Research Focus :
Crystallization engineering (polymorph screening) improves aqueous solubility. Hot-stage microscopy and PXRD identify stable hydrates or co-crystals .
How can contradictory data on mechanism of action be resolved?
Basic Research Focus :
Orthogonal assays (e.g., Western blot vs. ELISA for protein quantification) validate target engagement. Dose-response curves (Hill coefficients) distinguish direct vs. indirect effects .
Advanced Research Focus :
Chemical proteomics (activity-based protein profiling) maps off-target interactions. CRISPRi/a screens confirm phenotype-genotype linkages .
What are understudied applications of this compound?
Basic Research Focus :
Exploration in neurodegenerative models (e.g., Aβ aggregation inhibition) is limited. Preliminary docking studies suggest affinity for acetylcholinesterase .
Advanced Research Focus :
Polypharmacology approaches screen for dual kinase-histone deacetylase inhibition. High-content imaging (e.g., FLIM) quantifies multi-target engagement .
How can synthetic byproducts be minimized during scale-up?
Basic Research Focus :
Process optimization (DoE) identifies critical parameters (e.g., agitation rate, O₂ exclusion). Silver catalyst recycling (e.g., using ion-exchange resins) reduces costs .
Advanced Research Focus :
Flow chemistry enables precise control over reaction exothermicity. In-line PAT (FTIR, Raman) monitors intermediate formation to prevent over-cyclization .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
